3-Bromo-2-(pyridin-2-yl)-1H-indole
CAS No.:
Cat. No.: VC15920842
Molecular Formula: C13H9BrN2
Molecular Weight: 273.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9BrN2 |
|---|---|
| Molecular Weight | 273.13 g/mol |
| IUPAC Name | 3-bromo-2-pyridin-2-yl-1H-indole |
| Standard InChI | InChI=1S/C13H9BrN2/c14-12-9-5-1-2-6-10(9)16-13(12)11-7-3-4-8-15-11/h1-8,16H |
| Standard InChI Key | XLXMYUBGJOJCTM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Geometry and Electronic Configuration
3-Bromo-2-(pyridin-2-yl)-1H-indole features a planar indole core (C8H6N) substituted at the 3-position with bromine and at the 2-position with a pyridin-2-yl group. The bromine atom’s electronegativity (χ = 2.96) induces electron withdrawal, polarizing the indole ring and enhancing reactivity at the 2- and 4-positions . The pyridine ring, with its nitrogen atom at the 2-position, contributes to π-π stacking interactions and hydrogen-bonding capabilities, as observed in similar structures .
Crystallographic studies of analogous compounds, such as 4-(4-bromophenyl)-6-(1H-indol-3-yl)-2,2′-bipyridine-5-carbonitrile, reveal that bromophenyl and indole rings often exhibit significant dihedral angles (52.82°–89.78°) relative to central pyridine planes . This suggests that 3-bromo-2-(pyridin-2-yl)-1H-indole may adopt a non-planar conformation, reducing steric hindrance between the bromine and pyridine moieties.
Table 1: Hypothesized Structural Parameters Based on Analogous Compounds
Spectroscopic Characteristics
Infrared (IR) spectra of related brominated indoles show distinct absorption bands:
Nuclear magnetic resonance (NMR) data for 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile suggest that the bromine substituent causes deshielding of adjacent protons, with aromatic protons appearing at δ 7.23–7.97 ppm. For 3-bromo-2-(pyridin-2-yl)-1H-indole, similar shifts are expected for H-4 and H-5 indole protons.
Synthesis Methodologies
Palladium-Catalyzed Cross-Coupling
A patent describing the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine provides a viable template. The process involves:
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Protection of phenolic groups: Using MEMCl (2-methoxyethoxymethyl chloride) to protect reactive hydroxyl groups .
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Borylation: Reaction with trimethyl borate to form a boronic acid intermediate.
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Suzuki-Miyaura coupling: Employing [1,1′-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) to couple the boronic acid with 2-bromopyridine .
Table 2: Optimized Reaction Conditions from Patent CN110746345B
| Step | Reagents/Conditions | Yield |
|---|---|---|
| S1 | MEMCl, acetonitrile, 25°C, 12 h | 85–90% |
| S2 | Trimethyl borate, Mg catalyst, 70°C, 18 h | 78–82% |
| S3 | 2-Bromopyridine, Pd(dppf)Cl₂, Na₂CO₃, 75°C, 6 h | 80.8–81.8% |
Alternative Pathways: Cyclization and Functionalization
Thieno[2,3-b]pyridine derivatives are synthesized via cyclization of enaminonitriles, suggesting that 3-bromo-2-(pyridin-2-yl)-1H-indole could be formed by cyclizing a brominated enamine precursor. For example:
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Condensation of 3-bromoindole-2-carbaldehyde with 2-aminopyridine.
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Acid-catalyzed cyclization to form the fused ring system.
Stability and Reactivity
Thermal and Oxidative Stability
Brominated indoles exhibit moderate thermal stability, with decomposition temperatures above 200°C . The electron-withdrawing bromine and pyridine groups likely increase resistance to electrophilic substitution but may facilitate nucleophilic aromatic substitution at the 4- and 6-positions of the indole ring.
Reactivity in Cross-Coupling Reactions
The bromine atom serves as a leaving group in palladium-catalyzed reactions. For instance, in the presence of Pd(PPh₃)₄ and a boronic acid, Suzuki coupling could replace bromine with aryl or alkyl groups .
Challenges and Future Directions
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Synthesis Optimization: Scaling up Pd-catalyzed reactions requires cost-effective catalysts .
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Crystallographic Validation: Single-crystal X-ray diffraction is needed to confirm the hypothesized dihedral angles.
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Biological Screening: Prioritize assays for kinase inhibition and antimicrobial activity.
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